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molecular formula C9H8N2O4 B8576512 7-Nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 1022970-75-7

7-Nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Cat. No. B8576512
M. Wt: 208.17 g/mol
InChI Key: ABHQBRWJHSJNFL-UHFFFAOYSA-N
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Patent
US08148391B2

Procedure details

Trichloroacetic Acid (39 g, 0.24 mol), Sulfuric acid (3 mL, 0.05 mol), and 6-Nitro-chroman-4-one (5.000 g, 0.026 mol) were combined and heated to 70° C. Sodium azide (3.36 g, 0.052 mol) was added slowly. The resulting solution was heated for 2 h, poured onto ice. Title compound isolated as a beige solid in 22% yield. 95% purity, LCMS: 209.15 (M+1) 1H NMR (400 MHz, DMSO, d6) δ 10.13, (s, 1H), 8.06 (dd, J=1.5 Hz, 1H), 7.85-7.82 (m, 1H), 7.15 (d, J=8.8 Hz, 1H), 4.47-4.44 m, 2H), 2.88-2.85 (m, 2H).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.36 g
Type
reactant
Reaction Step Four
Yield
22%

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)C(O)=O.S(=O)(=O)(O)O.[N+:13]([C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][CH:25]=1)[O:22][CH2:21][CH2:20][C:19]2=[O:26])([O-:15])=[O:14].[N-:27]=[N+]=[N-].[Na+]>>[N+:13]([C:16]1[CH:25]=[CH:24][C:23]2[O:22][CH2:21][CH2:20][C:19](=[O:26])[NH:27][C:18]=2[CH:17]=1)([O-:15])=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(CCOC2=CC1)=O
Step Four
Name
Quantity
3.36 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
poured onto ice

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(CCO2)=O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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